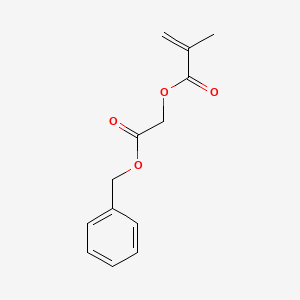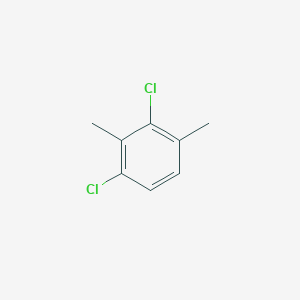
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is an organic compound with the molecular formula C13H19NO It is a derivative of benzofuran, a bicyclic structure consisting of fused benzene and furan rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the reaction of 2,3-dihydro-1-benzofuran-5-carbaldehyde with butan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and benzofuran moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-4-ylmethyl)amine
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-6-ylmethyl)amine
- (Butan-2-yl)(2,3-dihydro-1-benzofuran-7-ylmethyl)amine
Uniqueness
(Butan-2-yl)(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C13H19NO/c1-3-10(2)14-9-11-4-5-13-12(8-11)6-7-15-13/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
InChI-Schlüssel |
LNNDZKVOQDXWSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC1=CC2=C(C=C1)OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride](/img/structure/B12096118.png)


![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)



![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)



